molecular formula C12H16O5 B13983083 Methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate

Methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate

Cat. No.: B13983083
M. Wt: 240.25 g/mol
InChI Key: MKMKKDHBCGAEKF-UHFFFAOYSA-N
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Description

Methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate is an organic compound with a complex structure that includes a hydroxyphenyl group and two methoxy groups attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate typically involves the esterification of 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy groups under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, while the methoxy groups can influence the compound’s solubility and reactivity. These interactions can affect the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-hydroxyphenyl)propanoate
  • Methyl 2-(4-hydroxyphenyl)-3,3-dimethoxypropanoate
  • Ethyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate

Uniqueness

Methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate is unique due to the specific positioning of the hydroxy and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

methyl 2-(2-hydroxyphenyl)-3,3-dimethoxypropanoate

InChI

InChI=1S/C12H16O5/c1-15-11(14)10(12(16-2)17-3)8-6-4-5-7-9(8)13/h4-7,10,12-13H,1-3H3

InChI Key

MKMKKDHBCGAEKF-UHFFFAOYSA-N

Canonical SMILES

COC(C(C1=CC=CC=C1O)C(=O)OC)OC

Origin of Product

United States

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